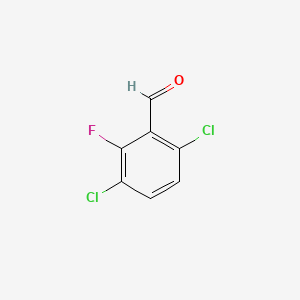

3,6-Dichloro-2-fluorobenzaldehyde

Description

Contextual Significance of Halogenated Aromatic Aldehydes in Organic Synthesis

Halogenated aromatic aldehydes are crucial intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. guidechem.com The introduction of halogen atoms into an aromatic aldehyde can significantly influence the molecule's physical, chemical, and biological properties. For instance, halogenation can enhance the metabolic stability and lipophilicity of a drug molecule, potentially leading to improved pharmacokinetic profiles. guidechem.com

The aldehyde functional group itself is a cornerstone of organic synthesis, readily participating in a variety of chemical transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions. nih.gov When combined with halogen substituents, the reactivity of the aldehyde and the aromatic ring can be finely tuned, allowing for selective chemical modifications. These compounds are frequently employed in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. chemicalbook.com

Research Rationale for Investigating 3,6-Dichloro-2-fluorobenzaldehyde

The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted, highly functionalized molecules. Research into this particular compound is driven by the potential to create novel compounds with specific biological activities or material properties. For example, related dihalo-substituted benzaldehydes are used in the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones, a class of compounds investigated for their biological activities. nih.gov

Furthermore, compounds with similar structural motifs are key intermediates in the preparation of new fluoroquinolone antibiotics and aryl kinase inhibitors, highlighting the pharmaceutical relevance of this class of molecules. patsnap.com The synthesis of 2,6-dichloro-3-fluorobenzaldehyde, an isomer of the title compound, has been patented for its use in preparing such pharmaceuticals. patsnap.com The unique arrangement of the halogens in this compound can lead to regioisomeric products that are not accessible from other halogenated benzaldehydes, thus expanding the chemical space available for drug discovery and materials science.

Potential synthetic routes to this compound can be inferred from methods used for its isomers. For instance, the preparation of 2,6-dichloro-4-fluorobenzaldehyde (B1424262) has been achieved through a Grignard exchange reaction with an appropriately substituted iodobenzene, followed by formylation. patsnap.com Another common approach involves the controlled oxidation of the corresponding benzyl (B1604629) alcohol or benzoic acid derivatives. patsnap.com These established methods provide a strong foundation for the development of a synthetic pathway to this compound.

Structural Features and Chemical Environment of the Aldehyde and Halogen Substituents

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The aldehyde group, with its electrophilic carbon atom, is a primary site for nucleophilic attack. The aromatic ring is activated towards certain reactions and deactivated towards others by the electronic effects of the halogen substituents.

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. The chlorine atoms at the C3 and C6 positions also contribute to the electronic landscape of the molecule through their inductive and mesomeric effects. This complex electronic environment influences the reactivity of the aldehyde group and the susceptibility of the aromatic ring to further substitution reactions.

Below is a table summarizing some of the key structural and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂FO |

| Molecular Weight | 193.00 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C(=C1Cl)C=O)F)Cl |

| InChI Key | ZYBCMWVCTUCCQP-UHFFFAOYSA-N |

| Melting Point | 60°C to 63°C fishersci.no |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBCMWVCTUCCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298628 | |

| Record name | 3,6-Dichloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-61-6 | |

| Record name | 3,6-Dichloro-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3,6 Dichloro 2 Fluorobenzaldehyde

Aldehyde Group Reactivity (—CHO)

The reactivity of the aldehyde group (—CHO) in 3,6-dichloro-2-fluorobenzaldehyde is significantly enhanced by the electronic effects of its halogen substituents. These effects make the carbonyl carbon a prime target for various chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. For this compound, the rate and equilibrium of these reactions are heavily influenced by the electron-withdrawing nature of the chlorine and fluorine atoms.

The two chlorine atoms and one fluorine atom on the benzaldehyde (B42025) ring are potent electron-withdrawing groups. They exert a strong negative inductive effect (-I effect), pulling electron density away from the aromatic ring and, consequently, from the attached aldehyde group. learncbse.in This withdrawal of electron density increases the partial positive charge (electrophilicity) on the carbonyl carbon atom. stackexchange.com

A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles. learncbse.in Therefore, this compound is more reactive towards nucleophilic addition than unsubstituted benzaldehyde or benzaldehydes with electron-donating groups. learncbse.inquora.com The stabilization of the carbonyl group by electron-donating groups would decrease its electrophilicity, whereas electron-withdrawing groups destabilize it, making it more reactive. orgoreview.comlibretexts.org

Table 1: Effect of Substituents on the Reactivity of Benzaldehyde in Nucleophilic Addition

| Compound | Substituent Effect | Impact on Carbonyl Carbon | Reactivity Towards Nucleophiles |

|---|---|---|---|

| p-Nitrobenzaldehyde | Strong Electron-Withdrawing (-NO₂) | Increased Electrophilicity | Higher |

| This compound | Strong Electron-Withdrawing (-Cl, -F) | Increased Electrophilicity | Higher |

| Benzaldehyde | None (Reference) | Baseline Electrophilicity | Moderate |

| p-Tolualdehyde | Electron-Donating (-CH₃) | Decreased Electrophilicity | Lower |

Aldehydes can react with water in a reversible reaction to form geminal diols (hydrates). libretexts.orglibretexts.org This reaction, which can be catalyzed by either acid or base, involves the nucleophilic addition of water to the carbonyl group. orgoreview.comquora.com

For most simple aldehydes, the equilibrium lies far to the left, favoring the carbonyl compound. libretexts.orgquora.com However, the stability of the gem-diol is significantly increased by the presence of strong electron-withdrawing groups on the carbon atom adjacent to the carbonyl group. libretexts.orgquora.com These groups destabilize the carbonyl group, shifting the equilibrium toward the more stable hydrate (B1144303) form. orgoreview.comlibretexts.org A classic example is chloral (B1216628), which readily forms the stable solid chloral hydrate. libretexts.org

In the case of this compound, the powerful electron-withdrawing effects of the three halogen atoms would strongly favor the formation of the corresponding geminal diol when in the presence of water, particularly under acidic conditions which catalyze the hydration process. libretexts.orgquora.com

Condensation Reactions

Condensation reactions involve an initial nucleophilic addition step followed by a dehydration step. The enhanced electrophilicity of this compound makes it an excellent substrate for these types of transformations.

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govmediresonline.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then undergoes dehydration to yield the imine (Schiff base). youtube.com

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The initial product is a result of a nucleophilic addition, which then undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

The high electrophilicity of the carbonyl carbon in this compound makes it a highly suitable aldehyde component for the Knoevenagel condensation. It can react with various active methylene compounds, such as malonic acid, diethyl malonate, or cyanoacetic acid, in the presence of a basic catalyst. wikipedia.orgsci-hub.se A variation of this reaction is the Doebner modification, which specifically uses pyridine (B92270) as a catalyst and solvent when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Knoevenagel Condensation Overview

| Reactant 1 (Carbonyl) | Reactant 2 (Active Methylene) | Catalyst | General Product |

|---|---|---|---|

| This compound | Diethyl Malonate | Piperidine, Diethylamine | α,β-Unsaturated Diester |

| This compound | Malononitrile | Weak Base (e.g., Amines) | α,β-Unsaturated Dinitrile |

| This compound | Ethyl Acetoacetate | Weak Base (e.g., Amines) | α,β-Unsaturated Ketoester |

| This compound | Malonic Acid (Doebner Mod.) | Pyridine | α,β-Unsaturated Carboxylic Acid |

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis utilizing Halogenated Benzaldehydes

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated ketones, known as chalcones. This reaction involves the base-catalyzed condensation of an aldehyde (lacking α-hydrogens) with a ketone. wikipedia.orgpraxilabs.com In the context of this compound, the aldehyde group serves as the electrophilic component, reacting with a nucleophilic enolate generated from a ketone.

The general mechanism proceeds via the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the benzaldehyde. tsijournals.comyoutube.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration, driven by the formation of a stable conjugated system, to yield the final chalcone product. praxilabs.commagritek.com The reaction is typically catalyzed by a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol. tsijournals.comnih.gov

The presence of halogen substituents on the benzaldehyde ring significantly influences the reaction rate. The chlorine and fluorine atoms are electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack by the ketone enolate, thereby facilitating the condensation. However, severe steric hindrance from ortho substituents can sometimes impede the reaction. nih.gov In the case of this compound, the fluorine at the 2-position and the chlorine at the 6-position could introduce steric challenges.

Microwave-assisted protocols have been shown to enhance the efficiency and selectivity of the Claisen-Schmidt reaction, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov

Table 1: Key Features of Claisen-Schmidt Condensation

| Feature | Description |

| Reactants | An aromatic aldehyde (e.g., this compound) and a ketone with α-hydrogens (e.g., Acetophenone). |

| Catalyst | Typically a strong base like NaOH or KOH. |

| Mechanism | 1. Enolate formation from the ketone. 2. Nucleophilic attack on the aldehyde. 3. Formation of a β-hydroxy ketone. 4. Dehydration to form the conjugated chalcone. magritek.com |

| Influence of Halogens | Electron-withdrawing halogens activate the aldehyde, increasing its reactivity towards nucleophilic attack. |

Oxidation and Reduction Pathways

Conversion to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3,6-dichloro-2-fluorobenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents.

Standard laboratory oxidants such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) are effective for this purpose. The reaction involves the conversion of the aldehyde C-H bond into a C-O bond. The resulting 3,6-dichloro-2-fluorobenzoic acid is a stable crystalline solid. biosynth.com This derivative is a valuable synthetic intermediate; for instance, related dichlorinated benzoic acids are precursors in the synthesis of herbicides. researchgate.netnist.gov

Table 2: Oxidation of this compound

| Starting Material | Product | Typical Oxidizing Agents |

| This compound | 3,6-Dichloro-2-fluorobenzoic acid biosynth.com | KMnO₄, H₂CrO₄, Ag₂O |

Direct Conversion to Benzamides

The synthesis of amides from aldehydes is a more complex transformation that typically involves multiple steps or specialized catalytic systems. While the direct conversion of an aldehyde to an amide is not a single-step reaction, modern synthetic methods allow for efficient one-pot procedures. One common strategy is the catalytic amidation of the corresponding carboxylic acid, which can be generated in situ from the aldehyde. mdpi.com

Alternatively, catalytic systems can facilitate the direct amidation of aldehydes. These reactions often proceed through an initial oxidative step. The resulting product, 3,6-dichloro-2-fluorobenzamide, is a known compound available commercially, indicating established synthetic routes. chemscene.com Group (IV) metal catalysts, for example, have been shown to be effective in direct amidation reactions, which proceed with water as the only byproduct, offering an environmentally friendly approach. diva-portal.org

Chemoselective Reduction of the Aldehyde Functionality

The aldehyde group in this compound can be selectively reduced to a primary alcohol, yielding (3,6-dichloro-2-fluorophenyl)methanol, while leaving the halogen substituents and the aromatic ring intact. This chemoselectivity is crucial in multi-step syntheses.

A variety of reducing agents can achieve this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and common choice that readily reduces aldehydes but not less reactive functional groups. rsc.org For enhanced selectivity, especially in the presence of other reducible groups like ketones, modified borohydride reagents or specific catalytic systems are employed. tcichemicals.com For example, a combination of NaBH₄ and acetylacetone (B45752) has been developed for the highly efficient chemoselective reduction of aldehydes. rsc.org Enzymatic reductions also offer a highly selective and environmentally compatible alternative to traditional chemical methods. nih.gov Photocatalytic systems using earth-abundant metals like cobalt and copper have also been developed for the reduction of aromatic aldehydes. rsc.org

Table 3: Reagents for Chemoselective Aldehyde Reduction

| Reagent/System | Selectivity | Notes |

| Sodium Borohydride (NaBH₄) | Good | Standard, mild reducing agent for aldehydes and ketones. |

| NaBH₄-Acetylacetone | High | Bench-stable combination for efficient selective reduction of aldehydes. rsc.org |

| Enzyme Biocatalysts (e.g., from E. coli) | Very High | Eco-friendly, operates under mild conditions. nih.gov |

| Dual Cobalt–Copper Photocatalysis | High | Uses light and water/amine as a hydride source. rsc.org |

Halogen Substituent Reactivity

Regioselectivity in Nucleophilic Reactions

The halogen atoms on the benzene (B151609) ring of this compound can be substituted via nucleophilic aromatic substitution (SNAr). The feasibility and regioselectivity of this reaction are dictated by the electronic effects of the substituents on the ring.

The SNAr mechanism involves two main steps: nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group. pressbooks.pub This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. pressbooks.pubyoutube.com

In this compound, the aldehyde group (-CHO) at C1 is a powerful EWG. It strongly activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. The halogen atoms themselves are also electron-withdrawing.

The regioselectivity of a nucleophilic attack is determined by two factors:

Leaving Group Ability: In SNAr reactions, fluoride (B91410) is generally the best leaving group among the halogens. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step. youtube.com

Position Activation: The aldehyde group at C1 activates the C2, C4, and C6 positions.

Position 2 (Fluoro): This position is ortho to the activating aldehyde group. The fluorine atom here is the best leaving group.

Position 6 (Chloro): This position is also ortho to the aldehyde group.

Position 3 (Chloro): This position is meta to the aldehyde group and is therefore less activated.

Given these factors, a nucleophilic attack is most likely to occur at the C2 position, leading to the substitution of the fluorine atom. The strong activation from the ortho-aldehyde group combined with the superior leaving group ability of fluoride makes this the most favorable reaction site. Substitution at the C6 chloro position is also possible due to ortho activation, while substitution at the C3 chloro position is least likely.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) with Polyhalogenated Aromatics

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.netacs.org This palladium-catalyzed reaction typically couples an organoboron compound with an organic halide or triflate. acs.org In the context of polyhalogenated aromatics like this compound, the regioselectivity of the coupling is a critical aspect, governed by the relative reactivity of the C-X bonds (X = F, Cl, Br, I).

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on similar polyhalogenated systems. The general reactivity trend for aryl halides in palladium-catalyzed couplings is C-I > C-Br > C-Cl, with C-F bonds being the most inert. researchgate.net Therefore, in a reaction with a boronic acid, the C-Cl bonds of this compound would be expected to react preferentially over the C-F bond.

The regioselectivity between the two C-Cl bonds at positions 3 and 6 is influenced by both electronic and steric factors. The aldehyde group is electron-withdrawing, activating the ring towards reactions that proceed via oxidative addition. However, the steric hindrance imposed by the substituents is also a major determinant. In the Suzuki-Miyaura reactions of 2,6-dichloropyridine, for instance, the use of sterically bulky phosphine (B1218219) ligands was found to be crucial for achieving exhaustive alkylation, overcoming the challenge of oxidative addition at the sterically hindered position adjacent to the newly installed alkyl group. nih.gov For this compound, the chlorine at C6 is flanked by a hydrogen and the aldehyde group, while the chlorine at C3 is between a hydrogen and the C2-fluorine. The fluorine at the C2 position, ortho to the aldehyde, significantly influences the electronic environment and steric accessibility of the adjacent C3-Cl bond. In reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine, coupling occurs selectively at the more sterically hindered C2 position due to electronic effects. researchgate.net A similar electronic influence could dictate the preferred reaction site in this compound.

| Factor | Influence on Reactivity/Selectivity | Relevance to this compound |

|---|---|---|

| Halogen Identity | Reactivity order: I > Br > Cl >> F. researchgate.net | The two C-Cl bonds are the expected reactive sites over the C-F bond. |

| Steric Hindrance | Can hinder oxidative addition at crowded sites. Bulky ligands can promote reaction at these sites. nih.gov | The C6-Cl is ortho to the aldehyde, and the C3-Cl is adjacent to the C2-F, creating distinct steric environments. |

| Electronic Effects | Electron-withdrawing groups (like -CHO and halogens) can activate the ring. Regioselectivity can be dominated by electronics over sterics. researchgate.netwuxibiology.com | The combined electronic effects of the -CHO, -F, and -Cl substituents determine the electrophilicity of the carbon atoms, influencing which C-Cl bond is more prone to oxidative addition. |

| Catalyst System | The choice of palladium precursor and phosphine ligand is critical, especially for less reactive chlorides and sterically demanding substrates. nih.gov | An optimized catalyst system, likely involving a bulky, electron-rich phosphine ligand, would be necessary for efficient coupling. |

Halogen Atom Lability and Exchange Mechanisms

The lability of the halogen atoms in this compound is key to its reactivity, not only in cross-coupling reactions but also in nucleophilic aromatic substitution (SNAr). In SNAr reactions, the leaving group ability generally follows the order F > Cl ≈ Br > I, which is opposite to the trend in palladium-catalyzed cross-coupling. This is because the rate-determining step in SNAr is typically the nucleophilic attack to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate. wuxibiology.com

For polyhalogenated benzaldehydes, quantum mechanics calculations can predict regioselectivity. In a study of 2,3,6-trifluoro-4-bromobenzaldehyde, reaction with sodium methoxide (B1231860) resulted in selective displacement of the C2-fluorine. This was rationalized by analyzing the Lowest Unoccupied Molecular Orbital (LUMO), which indicated that the C2 position was the most accessible and electrophilic site for nucleophilic attack. wuxibiology.com The calculations also suggested that the reaction proceeds via initial nucleophilic addition to the aldehyde, forming a hemiacetal, which then undergoes the SNAr reaction. The activation energy calculated for this pathway was consistent with the experimental conditions required. wuxibiology.com

Applying these principles to this compound, we can predict the relative lability of the halogens in an SNAr context.

Fluorine vs. Chlorine: The C-F bond is generally more labile than C-Cl bonds in SNAr reactions, provided it is in an activated position. The C2-fluorine is ortho to the strongly electron-withdrawing aldehyde group, significantly enhancing its lability.

Chlorine at C3 vs. C6: The chlorine at C6 is also ortho to the aldehyde, while the one at C3 is meta. Ortho and para positions are significantly more activated towards nucleophilic attack than meta positions. Therefore, the C6-Cl would be more labile than the C3-Cl.

Mechanisms for halogen exchange often involve metal catalysts or mediators. benthamdirect.com For instance, metal-halogen exchange is a fundamental reaction for preparing organometallic reagents, where an organic halide reacts with an electropositive metal or an organometallic compound. rsc.org The rates for this exchange typically follow the trend I > Br > Cl, with fluorides being generally unreactive. rsc.org This highlights the different reactivity patterns of halogens depending on the specific reaction mechanism (e.g., Pd-catalyzed cross-coupling vs. SNAr vs. metal-halogen exchange).

Intramolecular Interactions and Conformational Dynamics

The shape and dynamic behavior of this compound are governed by a balance of subtle intramolecular forces. These include steric repulsion between adjacent bulky groups and electronic interactions involving the aromatic pi-system and the polar substituents.

Steric and Electronic Influences on Molecular Conformation

The conformation of this compound is primarily determined by the orientation of the aldehyde group relative to the aromatic ring. The presence of three halogen substituents, two of which are in ortho positions to each other (C2-F and C3-Cl) and two of which are ortho to the aldehyde group (C2-F and C6-Cl), creates a highly constrained environment.

Steric Effects: The van der Waals radii of the substituents play a crucial role. The fluorine atom at C2 and the chlorine atom at C6 create significant steric hindrance around the aldehyde group. This steric clash strongly influences the preferred rotational angle of the C-C bond connecting the aldehyde to the ring. In similar systems like 2,6-difluorobenzaldehyde (B1295200), the steric repulsion between the ortho-substituents and the aldehyde group is a dominant factor in determining the molecular geometry. acs.org

Electronic Effects: The substituents exert strong inductive and resonance effects. All three halogens and the oxygen of the aldehyde are highly electronegative, withdrawing electron density from the aromatic ring (inductive effect). The aldehyde group also withdraws electrons via resonance (conjugation), which favors a planar conformation to maximize overlap between the p-orbitals of the ring and the carbonyl group. However, the severe steric hindrance from the ortho substituents may force the aldehyde group to twist out of the plane of the ring, disrupting this conjugation. Studies on other substituted benzaldehydes show that substituents can significantly modify the electronic landscape, which in turn affects conformational stability. researchgate.net

Investigation of O-cis and O-trans Rotamers

For benzaldehydes with a substituent at the C2 position, two planar conformers are possible: O-cis, where the carbonyl oxygen is oriented towards the C2 substituent, and O-trans, where it is oriented away. These different arrangements are known as rotamers. wikipedia.org

In the case of 2-fluorobenzaldehyde (B47322), microwave spectroscopy studies have shown conclusively that only the O-trans conformer is detected in the gas phase. rsc.orgresearchgate.net The absence of the O-cis conformer is attributed to the strong steric and electrostatic repulsion that would occur between the carbonyl oxygen and the adjacent fluorine atom. acs.org This preference for the O-trans form is a common feature in 2-substituted benzaldehydes where the substituent is sufficiently bulky or electronegative. researchgate.net

For this compound, this effect is even more pronounced.

The fluorine atom at C2 strongly disfavors the O-cis orientation due to repulsion.

The chlorine atom at C6, also ortho to the aldehyde, further locks the aldehyde group into an O-trans conformation relative to the C2-fluorine. In this arrangement, the aldehyde's hydrogen atom would be pointed towards the C6-chlorine, while the larger oxygen atom is directed towards the C-H bond at position 1 of the ring.

Therefore, it can be confidently predicted that this compound exists almost exclusively in the O-trans conformation (with respect to the C2-fluorine substituent). Any rotation away from this minimum energy conformation would incur a significant energetic penalty due to severe steric clashes.

| Compound | Observed/Predicted Stable Conformer(s) | Primary Reason | Reference |

|---|---|---|---|

| 2-Fluorobenzaldehyde | O-trans | Steric and electrostatic repulsion between F and O atoms. | acs.orgrsc.orgresearchgate.net |

| 2,6-Difluorobenzaldehyde | Two equivalent planar minima (O-trans relative to each F). | Symmetry and steric hindrance. | acs.org |

| 2-Methylbenzaldehyde | Predominantly O-trans. | Steric hindrance from the methyl group. | cdnsciencepub.com |

| This compound | O-trans (predicted) | Severe steric and electrostatic repulsion from both C2-F and C6-Cl substituents. | Inferred from acs.orgrsc.org |

Internal Rotation Barriers and Torsional Motions

The rotation of the aldehyde group around the C(aryl)-C(aldehyde) bond is not free but is restricted by an energy barrier. This barrier to internal rotation is a measure of the energy difference between the stable planar conformation and the transition state, which is typically where the aldehyde group is perpendicular to the aromatic ring. In benzaldehyde itself, this barrier is significant (around 4.6-6.4 kcal/mol), primarily due to the stabilizing effect of π-conjugation between the carbonyl group and the benzene ring, which is maximized in the planar geometry. rsc.org

Substituents on the ring can alter this barrier. benthamdirect.com

Electronic Effects: Electron-donating groups in the para position can increase the electron density in the ring, enhancing conjugation and increasing the rotational barrier. Electron-withdrawing groups can have the opposite effect. researchgate.net

Steric Effects: Ortho substituents have a much more dramatic impact. The severe steric hindrance in this compound between the aldehyde group and the ortho substituents (C2-F and C6-Cl) is expected to substantially increase the energy of the planar conformation itself and, more critically, the transition state for rotation. While conjugation favors planarity, the steric repulsion destabilizes it. The transition state, where the aldehyde group is rotated 90 degrees out of the plane, might be sterically less hindered, but it completely loses the favorable π-conjugation.

Computational studies on substituted biphenyls have shown that density functional theory (DFT) can accurately predict torsional barriers when steric and dispersive interactions are properly accounted for. rsc.org A similar computational approach would be necessary to accurately determine the rotational barrier for this compound. Given the high degree of ortho substitution, it is expected that the barrier to rotation would be considerably high, effectively locking the molecule into its preferred O-trans conformation at ambient temperatures.

Derivatization and Complex Molecule Synthesis Utilizing 3,6 Dichloro 2 Fluorobenzaldehyde As a Synthon

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in medicinal chemistry and materials science. 3,6-Dichloro-2-fluorobenzaldehyde is a valuable precursor for the synthesis of various heterocyclic systems.

Nitrogen-Containing Heterocycles (e.g., Pyrazoloquinolines, Pyrimidines)

The synthesis of pyrazoloquinolines, a class of nitrogen-containing heterocycles, can be achieved through the reaction of appropriately substituted aminopyrazoles with halogenated aromatic aldehydes. While specific studies detailing the use of this compound are not extensively documented, the established methodologies with other ortho-halogenated benzaldehydes provide a strong precedent for its application in this area. nih.gov The reaction typically proceeds via a condensation reaction followed by an intramolecular cyclization, where the halogen substituent can act as a leaving group or influence the electronic properties of the aldehyde, facilitating the ring-closing step.

Similarly, pyrimidines, another important class of nitrogenous heterocycles, can be synthesized through various condensation reactions. One common method involves the reaction of a compound containing an amidine group with a 1,3-dicarbonyl compound or its equivalent. bu.edu.eg While direct synthesis from this compound is not a standard route, its derivatives could potentially be used. For instance, a chalcone (B49325) derived from this compound could react with urea or guanidine to form a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine (B1678525). nih.govijres.org

Table 1: General Synthetic Routes to Nitrogen-Containing Heterocycles

| Heterocycle | General Precursors | Potential Role of this compound |

| Pyrazoloquinolines | Aminopyrazoles and o-halogenated benzaldehydes | As the halogenated aldehyde component. nih.gov |

| Pyrimidines | 1,3-Dicarbonyl compounds and amidines | As a precursor to a chalcone intermediate. nih.govijres.org |

Oxygen-Containing Heterocycles (e.g., Thioxanthenes via Friedel-Crafts Alkylation)

Thioxanthenes, which contain both a sulfur and an oxygen atom in their heterocyclic framework, can be synthesized through intramolecular Friedel-Crafts alkylation. nih.govresearchgate.net This reaction typically involves the cyclization of a precursor molecule containing a diaryl sulfide or a related structure. The synthesis can start from a substituted benzaldehyde (B42025), such as this compound, which would first be reacted to form a suitable diaryl sulfide intermediate. This intermediate, upon treatment with a strong acid catalyst, undergoes cyclization to form the thioxanthene ring system. The substitution pattern on the benzaldehyde ring plays a crucial role in directing the cyclization and influencing the properties of the final product.

Sulfur-Containing Heterocycles

Formation of Carbon-Carbon Bonds

The creation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler starting materials. This compound is a valuable electrophile in several key carbon-carbon bond-forming reactions.

Baylis−Hillman Reactions with Halogenated Benzaldehydes

The Baylis-Hillman reaction is a powerful method for forming a carbon-carbon bond between the α-position of an activated alkene and an electrophile, such as an aldehyde. nrochemistry.comwikipedia.org This reaction, typically catalyzed by a nucleophilic amine like DABCO or a phosphine (B1218219), generates a densely functionalized molecule containing a hydroxyl group and an α,β-unsaturated system. organic-chemistry.org The reactivity of the aldehyde is a key factor in the success of the Baylis-Hillman reaction. Electron-withdrawing groups on the aromatic ring of the benzaldehyde generally increase its electrophilicity and can lead to higher reaction rates and yields. nih.gov The presence of two chlorine atoms and a fluorine atom in this compound makes it a highly activated substrate for this transformation.

Table 2: Key Features of the Baylis-Hillman Reaction

| Feature | Description | Relevance to this compound |

| Reactants | Activated alkene and an electrophile (aldehyde) | This compound serves as the electrophile. |

| Catalyst | Nucleophilic amine (e.g., DABCO) or phosphine | Standard catalysts are expected to be effective. |

| Product | Allylic alcohol with a new C-C bond | The product would be a highly functionalized and substituted molecule. |

| Reactivity | Enhanced by electron-withdrawing groups | The dichloro and fluoro substituents are expected to increase the reactivity of the aldehyde. nih.gov |

Reactions Involving Organometallic Reagents (e.g., Grignard additions)

Grignard reagents are powerful nucleophiles that readily add to the carbonyl group of aldehydes to form new carbon-carbon bonds and, after an aqueous workup, secondary alcohols. nih.govgoogle.com The reaction of this compound with a Grignard reagent (R-MgX) would proceed via nucleophilic addition to the carbonyl carbon. The ortho-fluorine substituent can potentially influence the reaction's stereoselectivity and the stability of the intermediate alkoxide. acs.org The steric hindrance from the ortho-chloro substituent might also play a role in the approach of the Grignard reagent. The resulting secondary alcohol can then be used in further synthetic transformations, such as the intramolecular Friedel-Crafts alkylation to form thioxanthenes, as mentioned previously. nih.govresearchgate.netacs.org

Design and Synthesis of Functionalized Scaffolds

The unique substitution pattern of this compound, featuring an aldehyde, a fluorine atom, and two chlorine atoms on the benzene (B151609) ring, provides multiple reaction sites for sequential and selective transformations. This allows for the controlled introduction of various functional groups, leading to the generation of complex and highly substituted molecular frameworks.

Construction of Polyfunctionalized Aromatic Systems

The inherent reactivity of the aldehyde group and the potential for nucleophilic aromatic substitution of the halogen atoms make this compound a valuable starting material for the synthesis of polyfunctionalized aromatic systems. These systems are crucial components in medicinal chemistry, materials science, and agrochemicals.

Research has demonstrated the utility of related dihalobenzaldehydes in the construction of complex heterocyclic systems. For instance, the condensation of 2,4-dichloro-5-fluorobenzaldehyde with various amines and active methylene (B1212753) compounds can lead to the formation of substituted quinolines and other fused heterocyclic scaffolds. While direct examples utilizing this compound are not extensively detailed in publicly available literature, the chemical principles suggest its analogous reactivity.

The aldehyde functionality can readily undergo a variety of condensation reactions to form Schiff bases, chalcones, and other intermediates. These intermediates can then undergo intramolecular cyclization reactions, often facilitated by the presence of the ortho-halogen substituents, to yield a diverse range of heterocyclic cores. For example, reaction with a primary amine would yield an imine, which could then be a substrate for intramolecular cyclization via nucleophilic attack on one of the carbon atoms bearing a chlorine atom.

Furthermore, the strategic and sequential displacement of the fluorine and chlorine atoms through nucleophilic aromatic substitution (SNAr) reactions allows for the introduction of a wide array of functional groups, including amines, ethers, and thiols. The differential reactivity of the halogens (F > Cl) can be exploited to achieve regioselective functionalization.

Table 1: Potential Reactions for the Synthesis of Polyfunctionalized Aromatic Systems from this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)3) | Substituted Benzylamines |

| Wittig Reaction | Phosphonium (B103445) Ylide | Substituted Styrenes |

| Knoevenagel Condensation | Active Methylene Compound, Base | Substituted Cinnamic Acid Derivatives |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH, R-SH), Base | Substituted Dichlorofluorobenzaldehydes |

Preparation of Reactive Intermediates for Multi-Step Syntheses

The transformation of the aldehyde and halogen functionalities of this compound into other reactive groups is a key strategy for its use in multi-step syntheses. This approach significantly expands the synthetic utility of the parent molecule, allowing for its incorporation into more complex target structures.

One of the most valuable transformations is the conversion of a halogen atom into an organometallic species, such as a Grignard or organolithium reagent. This is typically achieved through halogen-metal exchange. While the aldehyde group is incompatible with these strong nucleophiles and would need to be protected (e.g., as an acetal) prior to the exchange, this method opens up a vast array of subsequent carbon-carbon bond-forming reactions. For example, the resulting Grignard reagent could react with various electrophiles like aldehydes, ketones, esters, and nitriles.

The aldehyde group itself can be transformed into a variety of other functional groups that can act as reactive handles in subsequent steps. For instance, oxidation of the aldehyde yields the corresponding carboxylic acid, which can then be converted into acid chlorides, esters, and amides. Reduction of the aldehyde provides the corresponding benzyl (B1604629) alcohol, which can be further functionalized.

Table 2: Potential Reactive Intermediates Derived from this compound

| Starting Material Modification | Reagent/Condition | Resulting Reactive Intermediate | Subsequent Reactions |

| Aldehyde Protection (as acetal), then Halogen-Metal Exchange | Ethylene Glycol, Acid Catalyst; then n-BuLi or Mg | Organolithium or Grignard Reagent | Reaction with electrophiles (e.g., CO2, aldehydes, ketones) |

| Aldehyde Oxidation | Oxidizing Agent (e.g., KMnO4, H2O2) | Carboxylic Acid | Esterification, Amidation, Acid Chloride Formation |

| Aldehyde Reduction | Reducing Agent (e.g., NaBH4) | Benzyl Alcohol | Halogenation, Etherification |

| Conversion to Imine | Primary Amine | Imine | Reduction to secondary amine, Cycloaddition reactions |

The strategic application of these transformations allows for the use of this compound as a versatile building block in the synthesis of complex molecules with precisely controlled substitution patterns. The ability to generate a variety of reactive intermediates from this single precursor underscores its importance as a valuable synthon in organic chemistry.

Computational and Theoretical Investigations of 3,6 Dichloro 2 Fluorobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of 3,6-dichloro-2-fluorobenzaldehyde.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.74 - 1.75 | - | - |

| C-F | 1.35 - 1.36 | - | - |

| C=O | 1.21 - 1.22 | - | - |

| C-C (ring) | 1.38 - 1.40 | - | - |

| C-C-C (ring) | - | 118 - 121 | - |

| O=C-H | - | 120 - 125 | - |

| C-C-C-O | - | - | 0 or 180 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For substituted benzaldehydes, the positions and types of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap.

Table 2: Illustrative Frontier Molecular Orbital Energies and Gaps for Substituted Benzaldehydes (Note: Specific calculated values for this compound were not found. This table provides a general representation based on similar compounds.)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzaldehyde (B42025) | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.5 |

| Halogenated Benzaldehyde | -6.8 to -7.5 | -1.8 to -2.5 | 4.5 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are usually found around hydrogen atoms, particularly those attached to electronegative atoms. Green regions denote areas of neutral potential. For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen and positive potentials around the ring's hydrogen atom and the aldehydic hydrogen.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. These interactions are quantified by second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization. In substituted benzaldehydes, important hyperconjugative interactions can occur between the lone pairs of the halogen and oxygen substituents and the antibonding orbitals of the benzene (B151609) ring, influencing the molecule's geometry and stability.

Conformational Analysis and Energy Landscapes

The presence of the aldehyde group, which can rotate around the C-C single bond connecting it to the benzene ring, means that this compound can exist in different spatial arrangements or conformations.

Prediction of Stable Rotamers and Conformational Preferences

For substituted benzaldehydes, two primary planar conformers are typically considered: one where the carbonyl oxygen is cis (on the same side) to a particular substituent at the ortho position, and one where it is trans (on the opposite side). The relative stability of these rotamers is determined by a combination of steric and electronic effects.

In the case of this compound, the aldehyde group is situated between a fluorine atom and a chlorine atom. Computational studies on similar molecules, such as 2-bromo-5-fluorobenzaldehyde, have shown that the O-trans isomer (where the oxygen is trans to the larger halogen) is the more stable form. The energy difference between the conformers is typically in the range of a few kcal/mol. A potential energy surface scan, where the dihedral angle of the aldehyde group is systematically varied, can be performed to map the energy landscape and identify the stable conformers and the energy barriers to rotation between them.

Barrier Heights to Internal Rotation

The rotation of the formyl group (-CHO) relative to the benzene ring is a critical aspect of the conformational dynamics of benzaldehyde derivatives. This internal rotation is associated with an energy barrier that can be quantified through computational methods. While no specific experimental or computational data for the rotational barrier of this compound has been found, studies on related compounds offer valuable insights.

The magnitude of the rotational barrier in benzaldehydes is influenced by the electronic effects of the substituents on the aromatic ring. These substituents can alter the degree of π-electron delocalization between the ring and the carbonyl group, which in turn affects the energy difference between the planar (minimum energy) and perpendicular (transition state) conformations of the formyl group.

Computational studies on a range of para-substituted benzaldehydes have demonstrated a clear correlation between the rotational barrier and the electron-donating or electron-withdrawing nature of the substituent. srce.hrresearchgate.net For instance, density functional theory (DFT) calculations have been employed to determine these barriers. It is generally observed that both electron-donating and electron-withdrawing substituents can modify the barrier height relative to unsubstituted benzaldehyde. researchgate.net

In the case of ortho-substituted benzaldehydes, steric effects, in addition to electronic effects, play a significant role. The presence of substituents adjacent to the formyl group, such as the chlorine and fluorine atoms in this compound, would be expected to introduce steric hindrance that could increase the rotational barrier. Research on 2,6-disubstituted benzaldehydes has shown that steric repulsion between the formyl group and the ortho substituents can lead to a more pronounced effect on the rotational barrier. nih.gov

The following table presents computationally determined rotational barriers for related benzaldehyde derivatives, illustrating the impact of different substitution patterns. These values provide a basis for estimating the rotational energetics of this compound.

| Compound | Computational Method | Calculated Rotational Barrier (kJ/mol) |

| Benzaldehyde | DFT | Value not specified |

| p-Fluorobenzaldehyde | DFT | Value not specified |

| p-Chlorobenzaldehyde | DFT | Value not specified |

| 2,6-Difluorobenzaldehyde (B1295200) | Molecular Orbital Theory | ~20 |

Specific values for all compounds were not available in the reviewed literature, but the trend of substituent effects is well-established.

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. For this compound, the presence of halogen atoms and a polar carbonyl group suggests that hydrogen bonding and halogen bonding would be key interactions in its crystal lattice.

Halogen Bonding (XB): Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The chlorine atoms in this compound can participate in such interactions. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). In crystal structures of other chlorinated aromatic compounds, Cl···O, Cl···N, and Cl···Cl interactions have been observed, contributing significantly to the stability of the crystal packing. rsc.org The oxygen atom of the carbonyl group would be a likely halogen bond acceptor site for a chlorine atom of a neighboring molecule.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and their relative importance. The surface is partitioned into regions corresponding to different types of intermolecular contacts, and the percentage contribution of each contact to the total surface area can be calculated.

While a Hirshfeld surface analysis for this compound is not available, studies on other halogenated aromatic compounds provide excellent examples of how this technique elucidates crystal packing. For instance, in a study of multi-substituted benzaldehyde derivatives, Hirshfeld analysis revealed the prominence of C–H···O hydrogen bonds and halogen···halogen interactions. rsc.org Similarly, an analysis of a brominated and chlorinated azo compound highlighted the significant contributions of Br···H, H···H, C···H, and O···H contacts to the crystal packing. researchgate.net

The following table summarizes the percentage contributions of various intermolecular contacts from the Hirshfeld surface analysis of a related halogenated compound, (E)-1-(4-chlorophenyl)-2-(2,2-dibromo-1-(3-nitrophenyl)vinyl)diazene, which illustrates the typical distribution of interactions in such molecules. researchgate.net

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (%) |

| Br···H/H···Br | 19.6 |

| H···H | 12.2 |

| C···H/H···C | 11.9 |

| O···H/H···O | 11.0 |

These data demonstrate that a variety of weak interactions collectively stabilize the crystal structure. A similar analysis of this compound would likely reveal significant contributions from Cl···H, F···H, O···H, and H···H contacts.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Model Aldehyde Reactions: The reactivity of the aldehyde group is central to the chemistry of this compound. Computational methods can be used to study nucleophilic additions to the carbonyl carbon, oxidations, and reductions. For example, in aldol (B89426) reactions, DFT calculations can help to understand the role of catalysts and the stereoselectivity of the reaction by modeling the transition state structures.

Investigate Nucleophilic Aromatic Substitution: The halogenated benzene ring can undergo nucleophilic aromatic substitution, although the conditions would likely be harsh. Computational modeling can predict the most likely site of substitution and the activation energies for the reaction pathways.

Explore Photochemical Reactions: Photoinduced electron transfer (PET) reactions involving benzaldehyde derivatives have been studied computationally. nih.gov Such studies can determine the feasibility of radical cation formation and subsequent cyclization or rearrangement reactions, providing a deeper understanding of the molecule's photochemical behavior.

By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a given reaction can be constructed. This allows for the determination of reaction rates and the identification of the most favorable reaction pathway, guiding synthetic efforts and explaining experimental observations.

Substituent Effects and Structure-Reactivity Relationships via Computational Chemistry

The three substituents on the benzene ring—two chlorine atoms and one fluorine atom—profoundly influence the electronic structure and reactivity of this compound. Computational chemistry provides a quantitative means to understand these substituent effects.

Hammett Parameters: The reactivity of substituted benzaldehydes in various reactions has been successfully correlated with Hammett substituent constants (σ). d-nb.info Computational studies can calculate properties that correlate with these empirical parameters, such as electrostatic potentials and orbital energies, to predict reactivity. For this compound, the combined electron-withdrawing nature of the three halogens would lead to a significantly positive Hammett parameter, suggesting high reactivity towards nucleophiles at the carbonyl carbon.

Steric Effects: The ortho-fluorine and one of the meta-chlorine substituents are adjacent to the aldehyde group. These will exert steric hindrance, which can influence the approach of reactants to the carbonyl group and affect the conformational preferences of the molecule. Computational modeling can quantify these steric effects by calculating steric energies and modeling the transition states of reactions to see how they are affected by the bulk of the substituents. nih.gov

Spectroscopic Characterization in Research of 3,6 Dichloro 2 Fluorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to identify the types and number of hydrogen and carbon atoms in a molecule.

In the ¹H NMR spectrum of 3,6-dichloro-2-fluorobenzaldehyde, the aldehydic proton (-CHO) is expected to appear as a singlet or a finely split multiplet in the downfield region, typically around δ 9.9–10.5 ppm. The aromatic region would display signals for the two remaining protons on the benzene (B151609) ring. Their chemical shifts are influenced by the surrounding electron-withdrawing chloro and fluoro substituents.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the aldehyde group gives a characteristic signal in the highly deshielded region of δ 185–195 ppm. docbrown.info The aromatic carbons appear in the δ 110–165 ppm range, with their specific shifts determined by the attached substituents (Cl, F, CHO) and their relative positions. docbrown.infooregonstate.edulibretexts.org Quaternary carbons (those not bonded to hydrogen) often show weaker signals. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on data for analogous substituted benzaldehydes. Actual values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde Proton | ¹H | 9.9 - 10.5 | s or d |

| Aromatic Proton (H-4) | ¹H | 7.6 - 7.8 | d |

| Aromatic Proton (H-5) | ¹H | 7.3 - 7.5 | d |

| Aldehyde Carbon | ¹³C | 185 - 192 | s |

| C-F | ¹³C | 158 - 164 | d |

| C-Cl | ¹³C | 130 - 140 | s |

| C-H | ¹³C | 125 - 135 | s |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is essential for assembling the complete molecular structure. youtube.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edummu.ac.uk For a derivative of this compound, a COSY spectrum would show a cross-peak connecting the signals of the two adjacent aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu It allows for the unambiguous assignment of which proton is bonded to which carbon, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.

Spin-Spin Coupling Constants and Conformational Dependence

Spin-spin coupling constants (J-values), measured in Hertz (Hz), provide valuable information about the bonding and spatial relationships between nuclei. The magnitude of these couplings can be highly dependent on the dihedral angle between the coupled nuclei, making them a sensitive probe of molecular conformation. cdnsciencepub.comauremn.org.brsjsu.edu

In substituted benzaldehydes, the long-range coupling between the aldehyde proton and ring protons can be observed. The magnitude of these couplings (e.g., ⁵J(H,CHO)) is influenced by the conformation of the aldehyde group relative to the ring—specifically, whether the C=O bond is cis or trans to a particular ring substituent. For this compound, the coupling between the fluorine atom and the aldehyde proton (⁵J(F,CHO)) or the adjacent aromatic proton (⁴J(F,H)) would be particularly sensitive to the orientation of the aldehyde group, allowing researchers to determine the preferred conformation in solution. cdnsciencepub.comresearchgate.net

Fluorine NMR (¹⁹F NMR) for Fluorine Environments and Reaction Monitoring

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an excellent tool for studying fluorinated compounds. wikipedia.org Key advantages include a very large chemical shift range (approx. 800 ppm), which minimizes signal overlap and makes the chemical shift highly sensitive to subtle changes in the electronic environment. wikipedia.org

In this compound, the single fluorine atom would produce one signal in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides a unique fingerprint for the molecule. Furthermore, ¹⁹F NMR is an effective technique for reaction monitoring. rsc.org Any chemical transformation that alters the environment around the fluorine atom—such as reactions involving the adjacent aldehyde group or substitutions on the ring—will cause a shift in the ¹⁹F signal, allowing for real-time tracking of reaction progress and the detection of intermediates.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. biomedscidirect.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and In Situ Monitoring

FTIR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups within a molecule. biomedscidirect.comupi.edu Each functional group has a characteristic absorption frequency range, allowing for straightforward structural analysis.

For this compound, the FTIR spectrum would be dominated by several key absorption bands:

Aldehyde Group : A strong, sharp absorption for the C=O stretch is expected in the range of 1690-1715 cm⁻¹. libretexts.org A characteristic, though sometimes weak, pair of bands for the aldehydic C-H stretch can also be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic Ring : C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

C-F Bond : The C-F stretching vibration gives rise to a strong absorption, usually found between 1000 and 1350 cm⁻¹.

C-Cl Bonds : C-Cl stretching absorptions are found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong |

| Aldehyde C-H | Stretch | ~2720 and ~2820 | Weak to Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-F | Stretch | 1000 - 1350 | Strong |

Beyond simple identification, FTIR is a powerful tool for in situ reaction monitoring. nih.govmt.com By inserting a probe directly into a reaction vessel, spectra can be collected in real-time. This allows researchers to track the concentration of reactants, intermediates, and products by monitoring the intensity of their characteristic absorption bands. researchgate.net For example, in a reaction involving the aldehyde group of this compound, one could monitor the decrease of the C=O band at ~1700 cm⁻¹ while observing the appearance of new bands corresponding to the product.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy serves as a crucial analytical tool that provides complementary information to FT-IR spectroscopy for the vibrational analysis of molecules. While FT-IR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on the change in polarizability of the molecule's electron cloud. This distinction makes FT-Raman particularly effective for analyzing symmetric non-polar bonds and certain functional groups that may be weak or inactive in an IR spectrum.

In the study of halogenated benzaldehydes, FT-Raman spectra are used to identify and assign characteristic vibrational modes. For aromatic compounds, key regions of the spectrum include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=O stretching: The aldehyde carbonyl (C=O) stretch is a strong band, usually observed between 1710-1680 cm⁻¹. Its exact position can be influenced by the electronic effects of substituents on the aromatic ring.

C=C stretching: Aromatic ring C=C stretching vibrations produce a series of bands in the 1625-1400 cm⁻¹ range.

Aldehyde C-H stretching: This mode typically appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C-Halogen stretching: Carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretching vibrations are found in the fingerprint region, typically below 1300 cm⁻¹ and 800 cm⁻¹, respectively.

By comparing the experimental FT-Raman data with theoretical calculations from Density Functional Theory (DFT), researchers can achieve a detailed and accurate assignment of the vibrational modes of the molecule nih.gov. This combined experimental and theoretical approach provides deep insight into the molecular structure and bonding characteristics of this compound and its analogs.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. While low-resolution MS can distinguish between ions of different nominal masses (e.g., 128 vs. 129), it cannot differentiate between ions that have the same nominal mass but different exact masses (isobaric ions) libretexts.org.

HRMS achieves this by leveraging the fact that the exact mass of each isotope is not an integer. For example, the exact masses of the most common isotopes are:

¹²C = 12.00000 amu

¹H = 1.00783 amu

¹⁶O = 15.99491 amu

³⁵Cl = 34.96885 amu

¹⁹F = 18.99840 amu

For this compound, the molecular formula is C₇H₃Cl₂FO. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). HRMS can precisely measure the m/z of the monoisotopic peak (containing only ¹H, ¹²C, ¹⁹F, ¹⁶O, and ³⁵Cl), allowing its elemental composition to be confirmed with high confidence nih.govresearchgate.net.

The predicted monoisotopic mass and common adducts for C₇H₃Cl₂FO are presented below. Experimental measurement of any of these ions within a narrow mass tolerance (e.g., ±5 ppm) of the theoretical value confirms the molecular formula.

| Adduct | Calculated m/z |

|---|---|

| [M]⁺ | 191.95395 |

| [M+H]⁺ | 192.96178 |

| [M+Na]⁺ | 214.94372 |

| [M-H]⁻ | 190.94722 |

Data sourced from PubChem predictions for C₇H₃Cl₂FO. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of volatile and semi-volatile compounds like this compound and to monitor the progress of chemical reactions google.comacs.org.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented. The mass spectrometer then records the mass spectrum of each component.

The resulting data is a chromatogram showing peaks corresponding to each separated compound at a specific retention time. The mass spectrum of each peak provides a unique fragmentation pattern, which acts as a "molecular fingerprint" for identification. For purity assessment, the area of the main peak (the target compound) is compared to the areas of any other peaks (impurities). In reaction monitoring, the disappearance of starting material peaks and the appearance of the product peak are tracked over time. For benzaldehyde (B42025) derivatives, common fragmentation patterns involve the loss of the aldehyde group (-CHO, 29 amu) and the formation of a stable aromatic cation.

X-ray Diffraction (XRD) Analysis

X-ray diffraction on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together in the solid state mdpi.com.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides unequivocal proof of a molecule's structure. The technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, from which the positions of all atoms (except typically hydrogen) can be determined with high precision harran.edu.tresrf.fr.

The analysis yields fundamental structural information, including bond lengths, bond angles, and torsion angles. While specific crystal structure data for this compound is not publicly available, data from closely related compounds like 3,5-dichloro-2-hydroxybenzaldehyde illustrates the type of information obtained.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄Cl₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3359 (16) |

| b (Å) | 13.884 (3) |

| c (Å) | 7.2341 (14) |

| β (°) | 114.519 (2) |

| Volume (ų) | 761.7 (3) |

Data from the crystallographic study of 3,5-dichloro-2-hydroxybenzaldehyde. researchgate.net

This data provides the fundamental unit cell dimensions and symmetry of the crystal lattice, forming the basis for a complete structural solution.

Analysis of Intramolecular and Intermolecular Interactions in the Solid State

Beyond determining the molecular structure, SCXRD data is invaluable for analyzing the non-covalent interactions that govern how molecules arrange themselves in a crystal. These interactions, though weaker than covalent bonds, are critical in determining the physical properties of the solid, such as melting point and solubility rsc.org.

Intramolecular interactions revealed by XRD include details about the planarity of the aromatic ring and the conformation of the aldehyde group relative to the ring.

Intermolecular interactions are the forces between adjacent molecules in the crystal lattice. For halogenated benzaldehydes, several types of interactions are significant:

Hydrogen Bonds: Although the aldehyde group is a weak hydrogen bond acceptor, C-H···O interactions can occur between the aromatic C-H or aldehyde C-H of one molecule and the carbonyl oxygen of a neighbor researchgate.net.

Halogen Bonds: The electrophilic region on a halogen atom (the σ-hole) can interact favorably with a nucleophilic region on an adjacent molecule, such as a lone pair on an oxygen or another halogen atom. C-Cl···O or C-Cl···F interactions can play a role in the crystal packing mdpi.comresearchgate.net.

π–π Stacking: The aromatic rings of adjacent molecules can stack on top of each other in an offset fashion, stabilized by attractive van der Waals forces.

Analysis of the crystal structure of 2,6-dichlorobenzaldehyde (B137635), an isomer of the title compound, reveals the presence of strong C=O···Cl interactions that dominate the crystal packing mdpi.com. Similarly, the structure of 3,5-dichloro-2-hydroxybenzaldehyde shows intermolecular C-H···O hydrogen bonds linking molecules into layers researchgate.net. These findings highlight the importance of both hydrogen and halogen interactions in directing the supramolecular assembly of dichlorinated benzaldehyde derivatives.

Rotational Spectroscopy (e.g., Fourier Transform Microwave Spectroscopy)

Rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, stands as a powerful high-resolution technique for the unambiguous determination of molecular structures in the gas phase. This method provides exquisitely precise information on the moments of inertia of a molecule, from which its geometry, conformational preferences, and electronic properties like the dipole moment can be derived. For molecules such as this compound and its derivatives, FTMW spectroscopy offers a window into the subtle interplay of steric and electronic effects governed by the halogen substituents on the benzaldehyde frame.

Unveiling Conformational Landscapes and Rotamer Geometries

The substitution pattern on the aromatic ring of this compound gives rise to the possibility of different rotational isomers, or rotamers, primarily concerning the orientation of the aldehyde group relative to the ring. The two principal planar conformers are typically designated as O-cis and O-trans, where the C=O bond is directed towards or away from the adjacent substituent (in this case, the fluorine atom at position 2), respectively.

FTMW spectroscopy is exceptionally well-suited to identify and characterize these different conformers. Each distinct rotamer has a unique set of rotational constants (A, B, and C) that are inversely proportional to its moments of inertia. By analyzing the rotational spectrum, which consists of transitions between quantized rotational energy levels, researchers can identify the spectral signatures of each conformer present in the gas-phase sample.

The relative intensities of the rotational transitions corresponding to different conformers can be used to estimate their relative populations in the supersonic jet expansion, which in turn provides information about their relative energies. For halogenated benzaldehydes, the conformational landscape is often dominated by a single, most stable conformer, but in many cases, higher-energy conformers are also observed, providing a comprehensive picture of the potential energy surface.